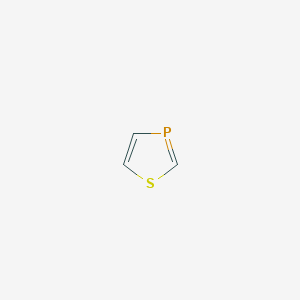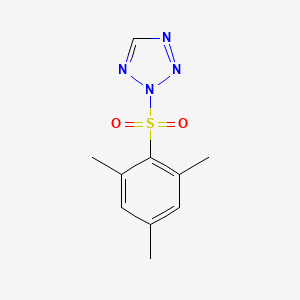![molecular formula C18H26N4 B14319616 8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) CAS No. 111159-72-9](/img/structure/B14319616.png)
8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) is a complex organic compound that belongs to the family of diazabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes two nitrogen atoms. The unique structure of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Analyse Chemischer Reaktionen
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be synthesized through transannular enolate alkylation of piperazinone derivatives, providing a flexible route to highly constrained bicyclic peptidomimetic synthons . Common reagents used in these reactions include piperazinone derivatives and enolate alkylating agents . The major products formed from these reactions are highly constrained bicyclic peptidomimetic synthons .
Wissenschaftliche Forschungsanwendungen
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of tropane alkaloids, which display a wide array of interesting biological activities . In biology and medicine, the compound has been evaluated for its antiproliferative properties against several tumor cell lines . Compounds derived from 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) have demonstrated growth-inhibitory activities against leukemia cancer cells and certain solid tumors .
Wirkmechanismus
The mechanism of action of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the growth of cancer cells through various mechanisms, including the disruption of cellular processes and the induction of apoptosis . The molecular targets and pathways involved in these processes are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) can be compared with other similar compounds, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . These compounds share similar bicyclic structures but differ in their chemical properties and biological activities. The uniqueness of 8,8’-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane) lies in its specific arrangement of nitrogen atoms and its ability to form highly constrained bicyclic peptidomimetic synthons .
Eigenschaften
CAS-Nummer |
111159-72-9 |
|---|---|
Molekularformel |
C18H26N4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
8-[2-(1,5-diazabicyclo[3.2.1]octan-8-yl)phenyl]-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C18H26N4/c1-2-6-16(18-21-9-4-10-22(18)14-13-21)15(5-1)17-19-7-3-8-20(17)12-11-19/h1-2,5-6,17-18H,3-4,7-14H2 |
InChI-Schlüssel |
DZTGNDMXGCVLLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCN(C1)C2C3=CC=CC=C3C4N5CCCN4CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


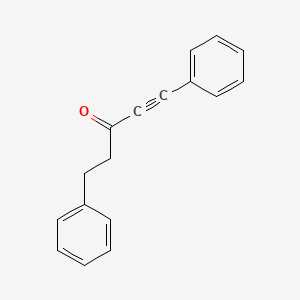
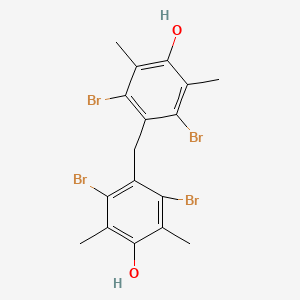

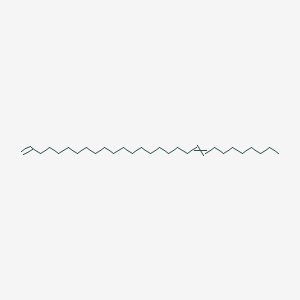
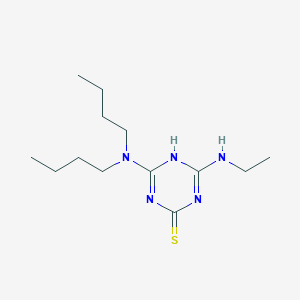
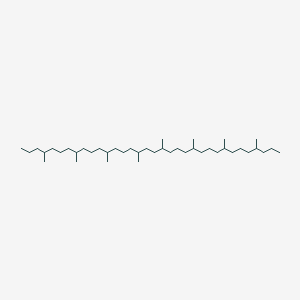
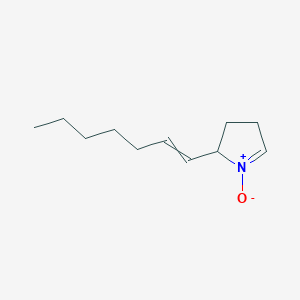
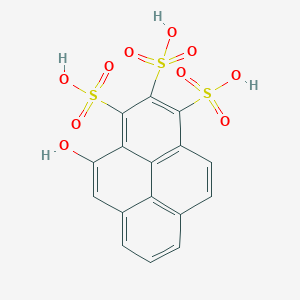
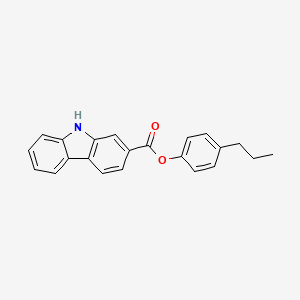
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
